molecular formula C20H20ClN3O3S B2388602 8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189709-06-5

8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2388602
CAS No.: 1189709-06-5
M. Wt: 417.91
InChI Key: DVFUABSJXKMRBH-UHFFFAOYSA-N
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Description

8-((4-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which are structurally related to the queried compound, have been synthesized and demonstrated significant antimicrobial activity against several microbial strains (Dalloul et al., 2017). This suggests that compounds incorporating sulfonamide groups, similar to the chemical structure of interest, could be potent antimicrobial agents. Furthermore, the synthesis and evaluation of sulfone-linked bis heterocycles have shown antimicrobial activities, indicating the broad application potential of sulfone derivatives in combating microbial infections (Muralikrishna et al., 2012).

Antiviral Activities

Sulfone derivatives, including those with structures similar to the compound of interest, have shown promise in antiviral research. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has led to compounds with anti-tobacco mosaic virus activity, highlighting the antiviral potential of sulfone-containing compounds (Chen et al., 2010).

Synthesis of Novel Compounds

The queried compound's structure is conducive to the synthesis of novel compounds with potential therapeutic applications. The oxidative spirocyclization of alkynes with sulfonylhydrazides, leading to 3-sulfonated azaspiro[4.5]trienones under metal-free conditions, demonstrates an efficient approach to creating sulfonated azaspiro compounds of biological importance, which could include derivatives of the compound (Wen et al., 2015). Additionally, the design and synthesis of 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been explored, revealing potent anticancer activities and suggesting a route for developing new cancer therapeutics based on sulfone incorporation (Xing et al., 2020).

Properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-14-2-4-15(5-3-14)18-19(25)23-20(22-18)10-12-24(13-11-20)28(26,27)17-8-6-16(21)7-9-17/h2-9H,10-13H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFUABSJXKMRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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